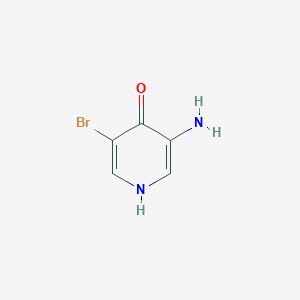

3-Amino-5-bromopyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZVRJHJGBNINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615870 | |

| Record name | 3-Amino-5-bromopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-20-2 | |

| Record name | 3-Amino-5-bromopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-bromopyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-5-bromopyridin-4-ol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of 3-Amino-5-bromopyridin-4-ol (CAS No: 101084-20-2), a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents relevant data for the closely related compound, 3-Amino-5-bromopyridine, for comparative purposes. Furthermore, this guide outlines a generalized synthetic approach and characterization workflow applicable to substituted pyridin-4-ols, offering valuable insights for researchers working with this class of compounds.

Chemical Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 5-position, and a hydroxyl group at the 4-position. The presence of these functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 101084-20-2 | [1][2] |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| Appearance | Solid (form) | [1] |

| InChI Key | DMZVRJHJGBNINH-UHFFFAOYSA-N | [1] |

| SMILES | Nc1cncc(Br)c1O | [1] |

Comparative Data: 3-Amino-5-bromopyridine

For the benefit of researchers, this section provides experimental data for the structurally related compound, 3-Amino-5-bromopyridine (CAS No: 13535-01-8). It is crucial to note that this data is not for this compound and should be used for comparative and informational purposes only.

Table 2: Experimental Data for 3-Amino-5-bromopyridine

| Property | Value | Source |

| Melting Point | 65-69 °C | [3] |

| Appearance | Solid | [3] |

Note: Detailed spectral data (NMR, IR, Mass Spectrometry) for 3-Amino-5-bromopyridine is available in various databases but is not included here to avoid confusion with the primary topic.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic strategy can be proposed based on established methodologies for the preparation of substituted pyridin-4-ols.

Generalized Synthetic Workflow

A plausible synthetic route could involve a multi-step process starting from a readily available pyridine derivative. The following diagram illustrates a conceptual workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-bromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 101084-20-2

This technical guide provides a comprehensive overview of the available physicochemical data for the compound 3-Amino-5-bromopyridin-4-ol. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for the determination of these properties, and includes a visualization of a potential synthesis workflow.

Core Physicochemical Data

The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that a significant portion of the available data is based on computational predictions and may not reflect experimentally determined values.

Table 1: General and Structural Information

| Property | Value | Source |

| CAS Number | 101084-20-2 | N/A |

| Molecular Formula | C₅H₅BrN₂O | |

| Molecular Weight | 189.01 g/mol | |

| Appearance | Solid | |

| InChI | InChI=1S/C5H5BrN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) | |

| InChIKey | DMZVRJHJGBNINH-UHFFFAOYSA-N | |

| SMILES | Nc1cncc(Br)c1O |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | 230 °C |

| Boiling Point | 434.6 ± 45.0 °C at 760 mmHg |

| Flash Point | 216.7 ± 28.7 °C |

| pKa | 3.51 ± 0.23 |

| logP | 1.71 |

| Refractive Index | 1.692 |

Experimental Protocols

While specific experimental data for this compound is limited in publicly accessible literature, this section outlines standard, detailed methodologies for determining the key physicochemical properties listed above. These protocols are generally applicable to solid organic compounds and can be adapted for the characterization of the target molecule.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital melting point apparatus) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A fresh sample is then heated at a slower rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

-

Data Reporting: The melting point is reported as the range T1-T2. A narrow melting range is indicative of high purity.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology: Siwoloboff Method (for small quantities)

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the sample.

-

Apparatus: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).

-

Procedure:

-

The heating bath is heated gradually.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly with constant stirring.

-

The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

-

Data Reporting: The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

pKa Determination

Objective: To determine the acid dissociation constant of the compound.

Methodology: Potentiometric Titration

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture). The ionic strength of the solution is typically kept constant using an inert salt like KCl.

-

Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer.

-

Procedure:

-

The sample solution is placed in a beaker with the pH electrode and a magnetic stir bar.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be calculated to precisely locate the equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

Objective: To measure the lipophilicity of the compound.

Methodology: Shake-Flask Method

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Procedure:

-

A known volume of the sample solution is mixed with a known volume of the other phase in a separatory funnel.

-

The funnel is shaken for a predetermined period to allow for partitioning equilibrium to be reached.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Data Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Synthesis Workflow

Caption: A potential synthetic workflow for this compound.

Disclaimer

The information provided in this document is intended for research and development purposes only. The physicochemical data, particularly the predicted values, should be confirmed by experimental analysis. The experimental protocols are general guidelines and may require optimization for this specific compound. All chemical handling should be performed by qualified individuals in a properly equipped laboratory, following all appropriate safety procedures.

Synthesis of 3-Amino-5-bromopyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 3-Amino-5-bromopyridin-4-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis, this document outlines a rational, multi-step approach based on established chemical transformations of pyridine compounds. The proposed pathway commences with the commercially available 4-hydroxypyridine and proceeds through nitration, reduction, and subsequent bromination to yield the target molecule.

Proposed Synthesis Pathway Overview

The selected synthetic route is a three-step process designed to introduce the required amino and bromo functionalities onto the 4-hydroxypyridine scaffold. The key strategic considerations involve the regioselective introduction of the nitro group at the 3-position, its subsequent reduction to an amino group, and the final selective bromination at the 5-position.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-hydroxypyridine

This initial step involves the regioselective nitration of 4-hydroxypyridine. The hydroxyl group at the 4-position is an ortho-, para-director; however, under controlled conditions, nitration can be directed to the 3-position.

Methodology:

-

To a stirred solution of 4-hydroxypyridine (1 equivalent) in concentrated sulfuric acid, potassium nitrate (1.1 equivalents) is added portion-wise at a temperature maintained between 0 and 5 °C.

-

The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is reached.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-nitro-4-hydroxypyridine.

| Reagent/Solvent | Molar Ratio/Concentration |

| 4-Hydroxypyridine | 1.0 eq |

| Potassium Nitrate | 1.1 eq |

| Sulfuric Acid | Concentrated |

Step 2: Synthesis of 3-Amino-4-hydroxypyridine

The second step is the reduction of the nitro group of 3-nitro-4-hydroxypyridine to an amino group. Catalytic hydrogenation is a common and effective method for this transformation.

Methodology:

-

3-Nitro-4-hydroxypyridine (1 equivalent) is dissolved in methanol.

-

Palladium on carbon (10% w/w, 0.05 equivalents) is added to the solution.

-

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.

-

Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to afford 3-amino-4-hydroxypyridine.

| Reagent/Solvent | Molar Ratio/Concentration |

| 3-Nitro-4-hydroxypyridine | 1.0 eq |

| Palladium on Carbon (10%) | 0.05 eq |

| Hydrogen | 50 psi |

| Methanol | Solvent |

Step 3: Synthesis of this compound

The final step is the regioselective bromination of 3-amino-4-hydroxypyridine. The amino group is a strong activating group and will direct the electrophilic bromine to the ortho and para positions. In this case, the 5-position is ortho to the amino group and meta to the hydroxyl group.

Methodology:

-

3-Amino-4-hydroxypyridine (1 equivalent) is dissolved in a suitable solvent such as acetic acid.

-

A solution of bromine (1.05 equivalents) in acetic acid is added dropwise to the reaction mixture at room temperature with stirring.

-

The reaction is stirred for 24 hours at room temperature.

-

The reaction mixture is then poured into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

The solution is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give the final product, this compound.

| Reagent/Solvent | Molar Ratio/Concentration |

| 3-Amino-4-hydroxypyridine | 1.0 eq |

| Bromine | 1.05 eq |

| Acetic Acid | Solvent |

Data Presentation

The following table summarizes the expected transformations and key intermediates in the synthesis of this compound. Please note that yields are estimations based on analogous reactions and would need to be determined experimentally.

| Step | Starting Material | Product | Key Transformation | Estimated Yield (%) |

| 1 | 4-Hydroxypyridine | 3-Nitro-4-hydroxypyridine | Electrophilic Nitration | 70-80 |

| 2 | 3-Nitro-4-hydroxypyridine | 3-Amino-4-hydroxypyridine | Nitro Group Reduction | 85-95 |

| 3 | 3-Amino-4-hydroxypyridine | This compound | Electrophilic Bromination | 60-70 |

Logical Workflow of the Synthesis

The overall logic of the synthesis is to sequentially introduce the necessary functional groups onto the pyridine ring, taking advantage of the directing effects of the substituents present at each stage.

Caption: Logical flow from starting material to the final product.

Spectroscopic Data for 3-Amino-5-bromopyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and expected spectroscopic data for the compound 3-Amino-5-bromopyridin-4-ol (CAS No: 101084-20-2). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₅BrN₂O[1]

-

Molecular Weight: 189.01 g/mol [1]

-

InChI Key: DMZVRJHJGBNINH-UHFFFAOYSA-N[1]

Spectroscopic Data

While publicly available, comprehensive experimental spectra for this compound are limited. This section presents available data and predicts characteristic spectral features based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. ChemicalBook lists the availability of ¹H NMR and ¹³C NMR spectra for this compound.[2][3] The expected chemical shifts are influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom and pyridine ring nitrogen.

2.1.1. ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-2 | 7.5 - 8.0 | Singlet | Downfield shift due to proximity to the electronegative nitrogen atom. |

| H-6 | 7.0 - 7.5 | Singlet | |

| -NH₂ | 4.5 - 6.0 | Broad Singlet | Chemical shift can be concentration and solvent dependent. |

| -OH | 9.0 - 11.0 | Broad Singlet | Chemical shift is highly dependent on solvent and temperature. |

2.1.2. ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-2 | 140 - 150 | |

| C-3 | 125 - 135 | Carbon bearing the amino group. |

| C-4 | 155 - 165 | Carbon bearing the hydroxyl group, significantly downfield. |

| C-5 | 100 - 110 | Carbon bearing the bromine atom. |

| C-6 | 135 - 145 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (amino) | 3300 - 3500 | Medium (two bands) |

| C=C & C=N Stretch (aromatic ring) | 1550 - 1650 | Medium to Strong |

| C-O Stretch (hydroxyl) | 1260 - 1350 | Strong |

| C-N Stretch (amino) | 1250 - 1340 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

A mass spectrum for this compound is not publicly available. The expected mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| Ion | Expected m/z | Notes |

| [M]⁺ | 188/190 | Molecular ion peak, showing a characteristic M and M+2 pattern with approximately equal intensity due to the bromine isotopes. The exact mass is 187.9585 g/mol .[4] |

| [M-H₂O]⁺ | 170/172 | Loss of a water molecule. |

| [M-Br]⁺ | 109 | Loss of the bromine atom. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse (zg30)

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Technique: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 50 - 500 m/z

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Overall workflow for the spectroscopic analysis of this compound.

References

Uncharted Territory: The Biological Mechanism of 3-Amino-5-bromopyridin-4-ol Remains Undefined

Despite its availability as a chemical reagent and its potential as a building block in the synthesis of more complex molecules, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of the biological mechanism of action for 3-Amino-5-bromopyridin-4-ol. As of now, there is no specific information regarding its molecular targets, the signaling pathways it may influence, or any quantitative data from biological assays.

Researchers, scientists, and drug development professionals should be aware that while the chemical synthesis and properties of this compound are documented, its effects within biological systems have not been characterized. The compound is commercially available and its chemical structure is known (C5H5BrN2O). However, searches of chemical and biological databases yield no data on its bioactivity, such as enzyme inhibition, receptor binding, or effects on cellular pathways.

The existing literature primarily focuses on the synthesis of this compound and related aminopyridine derivatives. These compounds are recognized as versatile scaffolds in medicinal chemistry and agrochemical research. For instance, the broader class of aminopyridines has been explored for a wide range of therapeutic areas, but this does not provide specific insights into the action of this particular substituted pyridinol.

One study on a significantly more complex derivative, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, identified it as a potent adenosine kinase inhibitor. However, it is crucial to note that the activity of this complex molecule cannot be extrapolated to the much simpler this compound. The addition of multiple ring systems and functional groups dramatically alters the compound's steric and electronic properties, and thus its potential biological targets.

Due to the absence of any reported biological studies, it is not possible to provide an in-depth technical guide on the mechanism of action as requested. Consequently, the core requirements of this whitepaper—summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways—cannot be fulfilled at this time.

The lack of information on the biological activity of this compound highlights a potential area for future research. Preliminary screening in various biological assays would be the first step to elucidate any potential therapeutic or biological effects.

Future Research Directions: A Hypothetical Workflow

Should a research program be initiated to investigate the mechanism of action of this compound, a logical experimental workflow could be proposed. This workflow would aim to first identify any biological activity and then progressively narrow down the specific molecular mechanism.

Caption: A hypothetical workflow for elucidating the mechanism of action of a novel compound.

This proposed workflow serves as a general guideline for how the biological activity and mechanism of action for a compound like this compound could be investigated. It is important to reiterate that this is a prospective plan, as no such studies have been published to date. The scientific community awaits foundational research to uncover the potential biological role of this molecule.

The Biological Potential of 3-Amino-5-bromopyridin-4-ol Derivatives: A Landscape of Limited Exploration

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 3-amino-5-bromopyridin-4-ol stands as a scaffold of interest within medicinal chemistry, offering multiple points for derivatization and the potential for diverse biological activities. However, a comprehensive review of the existing scientific literature reveals a landscape of limited exploration into the specific biological functions of its derivatives. While the broader class of substituted pyridines has been extensively studied, showcasing a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, specific data on this compound analogs remains scarce. This technical guide aims to synthesize the available information on related pyridine derivatives to infer the potential biological activities of this specific class of compounds, while highlighting the significant gaps in current research.

Synthetic Strategies for Related Amino-Bromo Pyridine Scaffolds

The synthesis of aminobromopyridine derivatives has been documented through various chemical routes. A general approach to synthesizing the core structure of 3-amino-5-bromopyridine involves the Hofmann rearrangement of 5-bromonicotinamide. An alternative method describes the reduction of 5-bromo-3-nitropyridine using a palladium catalyst.[1]

A general workflow for the synthesis and derivatization of such compounds can be visualized as follows:

Caption: General workflow for the synthesis and derivatization of 3-amino-5-bromopyridine.

Inferred Biological Activities from Structurally Related Compounds

The biological potential of this compound derivatives can be inferred by examining the activities of structurally similar molecules. The pyridine ring is a common motif in a vast number of biologically active compounds.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of substituted pyridine derivatives. For instance, various 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant anticancer activity against a panel of human cancer cell lines.[2] A platinum(IV) prodrug incorporating 3-bromopyruvic acid also exhibited potent anticancer effects.[3] Although these compounds do not share the exact this compound core, they underscore the potential of incorporating bromo- and amino-substituted aromatic rings in the design of novel anticancer agents. The presence of the hydroxyl group at the 4-position of the pyridine ring in the target scaffold could potentially modulate activity and selectivity.

Antimicrobial and Anti-inflammatory Activities

The aminopyridine scaffold is also a key feature in compounds with antimicrobial and anti-inflammatory properties. For example, novel 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds have been synthesized and shown to possess promising antimicrobial and anticancer activities.[4] Additionally, various pyrimidine derivatives have been reported to exhibit noteworthy in vitro anti-inflammatory activity by inhibiting COX-2.[5] While direct evidence for this compound derivatives is lacking, the established activities of related compounds suggest that this scaffold could serve as a valuable starting point for the development of new antimicrobial and anti-inflammatory agents.

Gaps in Knowledge and Future Directions

Despite the promising biological activities of related pyridine derivatives, a significant knowledge gap exists specifically for this compound and its analogs. To fully unlock the potential of this chemical class, future research should focus on the following areas:

-

Development of robust synthetic methodologies: Establishing efficient and versatile synthetic routes to a library of this compound derivatives is a critical first step.

-

Systematic biological evaluation: A comprehensive screening of these derivatives against a wide range of biological targets is necessary to identify lead compounds with potent and selective activities. This should include assays for anticancer, antimicrobial, and anti-inflammatory properties, with the determination of quantitative data such as IC50 and MIC values.

-

Mechanism of action studies: For any identified active compounds, detailed mechanistic studies are crucial to understand their mode of action at the molecular level. This includes identifying the specific signaling pathways they modulate.

The absence of such fundamental data currently prevents the construction of detailed signaling pathway diagrams and comprehensive data tables as requested.

Conclusion

The this compound scaffold holds theoretical promise as a source of novel therapeutic agents based on the well-documented biological activities of structurally related pyridine derivatives. However, the current scientific literature lacks specific data on the synthesis, biological evaluation, and mechanism of action of its derivatives. This represents a significant and unexplored area for medicinal chemists and drug discovery professionals. Focused research efforts in this domain are essential to unlock the full potential of this intriguing class of compounds and to populate the scientific domain with the data necessary for the development of in-depth technical guides and further translational research.

References

- 1. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-5-bromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Amino-5-bromopyridin-4-ol, a key intermediate in pharmaceutical research and development. Due to the limited availability of public data on this specific compound, this guide outlines established experimental protocols for determining these crucial physicochemical properties. The methodologies described are based on industry-standard practices for active pharmaceutical ingredients (APIs).

Core Properties of this compound

Before delving into its solubility and stability, it's essential to understand the foundational properties of this compound.

| Property | Value | Reference |

| CAS Number | 101084-20-2 | [1][2] |

| Molecular Formula | C₅H₅BrN₂O | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| Appearance | Solid | |

| InChI Key | DMZVRJHJGBNINH-UHFFFAOYSA-N |

Solubility Profile

To address this data gap, the following section provides a detailed experimental protocol for determining thermodynamic solubility.

Table 1: Predicted Qualitative Solubility

The following table outlines the predicted qualitative solubility based on the compound's functional groups. Experimental verification is required.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol, Methanol) | Soluble to Sparingly Soluble | Capable of hydrogen bonding with the hydroxyl and amino groups. Solubility in water is expected to be pH-dependent. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Likely Soluble | Dipole-dipole interactions can facilitate dissolution. |

| Non-polar (e.g., Hexane, Toluene) | Likely Insoluble | Lack of favorable interactions with the polar functional groups of the molecule. |

Table 2: Template for Quantitative Solubility Data

The following table should be used to record experimentally determined solubility values at a specified temperature (e.g., 25 °C).

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 7.4) | Shake-Flask/HPLC | ||

| 0.1 N HCl | Shake-Flask/HPLC | ||

| 0.1 N NaOH | Shake-Flask/HPLC | ||

| Ethanol | Shake-Flask/HPLC | ||

| Methanol | Shake-Flask/HPLC | ||

| Dimethyl Sulfoxide (DMSO) | Shake-Flask/HPLC | ||

| Acetonitrile (ACN) | Shake-Flask/HPLC |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers of different pH, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sampling and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

-

Calculation: Determine the solubility based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Understanding the chemical stability of this compound is critical for its handling, storage, and formulation. Stability studies are designed to evaluate how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[4][5] This information is crucial for developing stability-indicating analytical methods.

Table 3: Conditions for Forced Degradation Studies

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24h | To assess degradation in acidic conditions. |

| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24h | To assess degradation in alkaline conditions. |

| Oxidation | 3% H₂O₂ at room temperature for 24h | To evaluate susceptibility to oxidative degradation. |

| Thermal Stress | Solid stored at 80 °C for 48h | To determine the impact of high temperature on the solid form. |

| Photostability | Exposed to ICH Q1B light conditions | To assess degradation upon exposure to light.[5] |

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish a re-test period or shelf life.[3][6]

Table 4: ICH Conditions for Long-Term Stability Testing

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Experimental Protocol: Stability Indicating HPLC Method Development and Validation

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Procedure:

-

Method Development:

-

Screen different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile/water, methanol/water with buffers), and detection wavelengths.

-

Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation peaks observed in forced degradation samples.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze stressed samples to demonstrate that the method can resolve the analyte from degradants.

-

Linearity: Assess the method's ability to produce results that are directly proportional to the concentration of the analyte.

-

Range: Establish the concentration range over which the method is precise, accurate, and linear.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Evaluate the method's repeatability and intermediate precision.

-

Detection Limit (LOD) & Quantitation Limit (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Assess the method's performance under small, deliberate variations in method parameters.

-

Workflow for Stability Study

Caption: General Workflow for a Stability Study.

Conclusion

While specific experimental data for this compound is not widely published, this guide provides the necessary framework for researchers to systematically determine its solubility and stability profiles. The outlined protocols for solubility determination using the shake-flask method and for conducting comprehensive stability studies are aligned with pharmaceutical industry standards. Generating these data is a critical step in the successful development of any new chemical entity for therapeutic use.

References

- 1. 3-AMINO-5-BROMO-PYRIDIN-4-OL | 101084-20-2 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. japsonline.com [japsonline.com]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

Commercial Availability and Synthetic Applications of 3-Amino-5-bromopyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine scaffold, makes it a versatile building block for the synthesis of complex heterocyclic molecules. This guide provides an in-depth overview of the commercial suppliers, pricing, and key experimental protocols related to this compound and its closely related analogue, 3-Amino-5-bromopyridine, which often serves as a more readily available precursor.

Commercial Suppliers and Pricing

While this compound is available from a limited number of specialized chemical suppliers, its isomer, 3-Amino-5-bromopyridine, is more widely accessible and is often used as a starting material in multi-step syntheses. The following tables summarize the available commercial suppliers and pricing information for both compounds. It is important to note that pricing is subject to change and may vary based on purity, quantity, and supplier.

Table 1: Commercial Suppliers and Pricing for this compound

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |

| Sigma-Aldrich | ADE000768 | AldrichCPR | 1 g | $870.00 | 101084-20-2 |

Note: According to Sigma-Aldrich, this product is provided as part of a collection for early discovery researchers, and the buyer assumes responsibility for confirming its identity and purity.[1]

Table 2: Commercial Suppliers and Pricing for 3-Amino-5-bromopyridine

| Supplier | Purity | Quantity | Price (USD) | CAS Number |

| Chem-Impex | ≥ 98% (GC) | 1 g | $18.53 | 13535-01-8 |

| 5 g | $32.95 | |||

| 25 g | $68.05 | |||

| 100 g | $189.28 | |||

| 250 g | $362.54 | |||

| ChemicalBook | Varies | Varies | $3 - $1215 | 13535-01-8 |

| AK Scientific | >95% (GC) | 1 g | $27 | 239137-39-4 (for 3-Amino-4-bromopyridine) |

| 5 g | $54 | |||

| 25 g | $139 |

Physicochemical Properties

A summary of the key physicochemical properties for this compound and 3-Amino-5-bromopyridine is provided below.

Table 3: Physicochemical Properties

| Property | This compound | 3-Amino-5-bromopyridine |

| Molecular Formula | C₅H₅BrN₂O | C₅H₅BrN₂ |

| Molecular Weight | 189.01 g/mol [1] | 173.01 g/mol [2] |

| CAS Number | 101084-20-2[1] | 13535-01-8 |

| Appearance | Solid[1] | Yellow crystalline to light brown powder |

| Melting Point | Not specified | 63 - 69 °C (Lit.) |

Experimental Protocols

The bromine atom on the pyridine ring of this compound and its analogs is a key functional group that enables a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active compounds, including kinase inhibitors.[3][4]

General Protocol for Suzuki-Miyaura Cross-Coupling of 3-Amino-5-bromopyridine

This protocol, adapted from literature procedures for the coupling of 3-Amino-5-bromopyridine, can serve as a starting point for the functionalization of this compound, with the understanding that optimization may be required to account for the electronic effects and potential coordination of the hydroxyl group.

Materials:

-

3-Amino-5-bromopyridine (1.0 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)[3]

-

Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)[3]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial, add 3-Amino-5-bromopyridine, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system.

-

Reaction: Stir the reaction mixture at a temperature ranging from 80-100 °C. The optimal temperature will depend on the specific substrates and catalyst used.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically within 12-24 hours for conventional heating, or significantly shorter times for microwave irradiation).[3]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Substituted aminopyridines, such as those derived from this compound, are considered "privileged scaffolds" in drug design.[5] They are particularly prominent in the development of protein kinase inhibitors.[4][6] The amino group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, while the substituent introduced via cross-coupling can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The discovery of novel adenosine kinase inhibitors has also utilized aminopyridine scaffolds, highlighting their broad applicability in targeting different enzyme classes.[7]

Conclusion

This compound and its more accessible analog, 3-Amino-5-bromopyridine, are valuable starting materials for the synthesis of complex, biologically active molecules. The ability to functionalize these scaffolds, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, provides a robust platform for the exploration of structure-activity relationships in drug discovery programs. The information provided in this guide serves as a foundational resource for researchers aiming to utilize these versatile building blocks in their synthetic endeavors.

References

- 1. This compound AldrichCPR 101084-20-2 [sigmaaldrich.com]

- 2. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-5-bromopyridin-4-ol: A Review of Its Chemical Identity and the Applications of Its Core Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative with potential applications as a chemical intermediate in the synthesis of more complex molecules. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct applications for this specific compound. In contrast, the closely related compound, 3-Amino-5-bromopyridine, is a well-established and versatile building block in medicinal chemistry and agrochemical research. This technical guide will first detail the known properties of this compound and then provide an in-depth review of the extensive applications of its structural analog, 3-Amino-5-bromopyridine, to offer valuable context and potential research directions for scientists and drug development professionals.

This compound: Chemical Identity and Availability

This compound is a solid chemical compound with the molecular formula C₅H₅BrN₂O. It is commercially available from various chemical suppliers, which primarily provide basic physical and chemical property data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 101084-20-2 | |

| Molecular Formula | C₅H₅BrN₂O | |

| Molecular Weight | 189.01 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C5H5BrN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) | |

| SMILES | Nc1cncc(Br)c1O |

Despite its commercial availability, there is a significant lack of published research detailing the synthesis, reactivity, or specific applications of this compound. Its structural features, including the amino, bromo, and hydroxyl functional groups on a pyridine ring, suggest its potential as a trifunctional intermediate for the synthesis of novel heterocyclic compounds. However, without documented examples, its practical applications remain speculative.

3-Amino-5-bromopyridine: A Versatile Building Block in Chemical Synthesis

In stark contrast to its 4-hydroxy counterpart, 3-Amino-5-bromopyridine is a widely utilized intermediate in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of reactive sites that allow for a variety of chemical transformations, making it a valuable scaffold in drug discovery.

Applications in Pharmaceutical Development

3-Amino-5-bromopyridine serves as a crucial starting material or intermediate in the synthesis of a range of biologically active molecules. It is particularly noted for its role in developing treatments for neurological disorders and as a scaffold for potential anti-cancer agents.[1]

One prominent example of its application is in the synthesis of adenosine kinase (AK) inhibitors. AK is an enzyme involved in the metabolism of adenosine, a neuromodulator with roles in pain and inflammation. By inhibiting AK, the concentration of adenosine can be increased, leading to analgesic and anti-inflammatory effects.

Applications in Agrochemical Formulations

Beyond pharmaceuticals, 3-Amino-5-bromopyridine is employed in the synthesis of agrochemicals, contributing to the development of new herbicides and fungicides.[1] The pyridine scaffold is a common feature in many successful agrochemical products, and the bromo and amino substituents on this compound provide convenient handles for synthetic modifications to optimize efficacy and selectivity.

Experimental Protocols: Synthesis of 3-Amino-5-bromopyridine

Detailed experimental protocols for the synthesis of 3-Amino-5-bromopyridine are available in the literature. Two common methods are outlined below.

Synthesis from 5-Bromonicotinamide

A general procedure for the synthesis of 3-Amino-5-bromopyridine from 5-bromonicotinamide involves a Hofmann rearrangement.

Experimental Protocol:

-

To a pre-cooled aqueous solution of sodium hydroxide and bromine, commercially available 5-bromonicotinamide is added.

-

The reaction mixture is gradually warmed to room temperature and then heated to 70 °C for one hour.

-

After cooling, the resulting suspension is treated with saturated brine and extracted with a solvent mixture of THF and tert-butyl methyl ether.

-

The combined organic phases are dried, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by fast chromatography to yield 3-Amino-5-bromopyridine.[2]

Synthesis from 5-Bromo-3-nitropyridine

Another synthetic route involves the reduction of 5-Bromo-3-nitropyridine.

Experimental Protocol:

-

5-Bromo-3-nitropyridine is reacted with water, Pd/C, and tetrahydroxydiboron in acetonitrile.

-

The reaction is carried out at 50 °C for 24 hours under a nitrogen atmosphere.

-

Following the reaction, water is added, and the product is extracted with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product is purified by column chromatography.[2]

Table 2: Summary of Synthesis Methods for 3-Amino-5-bromopyridine

| Starting Material | Key Reagents | Solvent | Temperature | Yield | Reference |

| 5-Bromonicotinamide | Sodium hydroxide, Bromine | Water, THF/tert-butyl methyl ether | 70 °C | 70% | [2] |

| 5-Bromo-3-nitropyridine | Pd/C, Tetrahydroxydiboron, Water | Acetonitrile | 50 °C | 96% | [2] |

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Caption: Workflow for the synthesis of 3-Amino-5-bromopyridine via Hofmann rearrangement.

Caption: Workflow for the synthesis of 3-Amino-5-bromopyridine via reduction.

Conclusion

While direct applications of this compound are not documented in the current scientific literature, its chemical structure suggests potential as a valuable intermediate for organic synthesis. The extensive use of the closely related compound, 3-Amino-5-bromopyridine, in the development of pharmaceuticals and agrochemicals, highlights the importance of the aminobromopyridine scaffold. The detailed synthetic protocols and established applications of 3-Amino-5-bromopyridine can serve as a valuable resource and a starting point for researchers interested in exploring the potential of this compound and other related derivatives in drug discovery and materials science. Further research into the reactivity and synthetic utility of this compound is warranted to unlock its potential applications.

References

An In-depth Technical Guide to the Reactivity Profile of 3-Amino-5-bromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino and bromo functional groups on the 3-amino-5-bromopyridin-4-ol scaffold. Due to the limited availability of direct experimental data for this specific molecule, this guide draws heavily on the well-documented reactivity of its close structural analog, 3-amino-5-bromopyridine, to build a predictive reactivity profile. The influence of the 4-hydroxyl group, including its tautomeric equilibrium with the corresponding pyridone form, is discussed in detail to contextualize the expected reactivity. This document covers key transformations including palladium-catalyzed cross-coupling reactions of the bromo group and characteristic reactions of the amino group, such as acylation and diazotization. Detailed experimental protocols from analogous systems are provided, alongside quantitative data, to serve as a practical resource for chemists in drug discovery and development.

Introduction

This compound is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The presence of three distinct functional groups—an amino group, a bromo group, and a hydroxyl group—offers multiple handles for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Understanding the relative reactivity and chemoselectivity of these functional groups is paramount for the efficient design and execution of synthetic routes towards novel drug candidates. This guide focuses on the reactivity of the 3-amino and 5-bromo substituents, providing a detailed overview of their expected chemical behavior.

Tautomerism of the 4-Hydroxypyridine Moiety

A critical feature of this compound is the tautomeric equilibrium between the 4-hydroxypyridine and the 4-pyridone forms. In solution and in the solid state, the pyridone tautomer is generally favored for 4-hydroxypyridines due to the aromaticity of the charge-separated resonance structure.[1] This equilibrium has significant implications for the reactivity of the entire molecule. The pyridone form can influence the electronic properties of the ring and the accessibility of the lone pair of electrons on the ring nitrogen, which can, in turn, affect the reactivity of the amino and bromo groups.

References

The Elusive Building Block: A Technical Guide to 3-Amino-5-bromopyridine and the Quest for its 4-Hydroxy Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the synthesis and utility of 3-amino-5-bromopyridine as a versatile heterocyclic building block. Extensive research for its derivative, 3-Amino-5-bromopyridin-4-ol , reveals that while it is commercially available, detailed synthetic protocols, comprehensive spectroscopic data, and documented applications in the scientific literature are remarkably scarce. This guide, therefore, focuses on the well-documented and closely related parent compound, 3-Amino-5-bromopyridine, providing a robust resource for researchers working with substituted aminopyridines. The information presented herein, including detailed experimental procedures and reaction pathways, can serve as a foundational reference for the potential synthesis and application of its less-characterized 4-hydroxy analog.

Introduction to 3-Amino-5-bromopyridine and its Derivatives

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. The presence of amino and bromo functionalities on the pyridine ring, as seen in 3-amino-5-bromopyridine, offers orthogonal handles for a variety of chemical transformations. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through various condensation and acylation reactions. The introduction of a hydroxyl group at the 4-position, to form this compound, would further increase its utility by providing an additional site for modification, potentially influencing the molecule's electronic properties and biological activity.

Despite its potential, publicly available information on the synthesis and reactivity of this compound is limited. This guide will therefore provide a comprehensive overview of the synthesis and reactions of the readily accessible and well-characterized 3-Amino-5-bromopyridine, which can be considered a primary precursor or a structural analog for researchers interested in this compound.

Physicochemical and Spectroscopic Data of 3-Amino-5-bromopyridine

A summary of the key physical, chemical, and spectroscopic properties of 3-Amino-5-bromopyridine is presented below.

| Property | Value |

| Chemical Name | 3-Amino-5-bromopyridine |

| CAS Number | 13535-01-8 |

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol |

| Appearance | Solid |

| Melting Point | 65-69 °C |

| Boiling Point | Not available |

| Solubility | Soluble in polar organic solvents |

| ¹H NMR (DMSO-d₆) | δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H)[1] |

| IR (KBr, cm⁻¹) | Data available in spectral databases |

| Mass Spectrum (LCMS) | m/z 172.9 [M+H]⁺[1] |

Synthesis of 3-Amino-5-bromopyridine

Several synthetic routes to 3-Amino-5-bromopyridine have been reported. A common and efficient method involves the Hofmann rearrangement of 5-bromonicotinamide.

Synthesis via Hofmann Rearrangement

This method provides a direct route from a commercially available starting material.

Caption: Synthesis of 3-Amino-5-bromopyridine via Hofmann Rearrangement.

Experimental Protocol: Hofmann Rearrangement of 5-Bromonicotinamide

-

To a pre-cooled aqueous solution of sodium hydroxide, add bromine dropwise while maintaining a low temperature to form a sodium hypobromite solution.

-

Add 5-bromonicotinamide to the freshly prepared sodium hypobromite solution.

-

The reaction mixture is then warmed to room temperature and subsequently heated to drive the rearrangement.

-

After cooling, the product, 3-Amino-5-bromopyridine, can be isolated by extraction with a suitable organic solvent.

-

The crude product can be purified by column chromatography or recrystallization.

3-Amino-5-bromopyridine as a Heterocyclic Building Block

The presence of both an amino group and a bromine atom makes 3-Amino-5-bromopyridine a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

This reaction is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl substituents at the 5-position of the pyridine ring.

Caption: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 3-Amino-5-bromopyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq.).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This reaction enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines at the 5-position of the pyridine ring.

Caption: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a dry reaction flask under an inert atmosphere (argon or nitrogen), add a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

-

Add 3-Amino-5-bromopyridine (1.0 eq.) and the desired amine (1.1-1.5 eq.).

-

Add a dry, deoxygenated solvent (e.g., toluene, dioxane, or THF).

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Applications in Drug Discovery and Materials Science

3-Amino-5-bromopyridine and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. They are found in molecules targeting various therapeutic areas, including oncology, neuroscience, and infectious diseases. The ability to easily diversify the pyridine core through the reactions described above makes this scaffold highly attractive for lead optimization in drug discovery programs. In materials science, substituted pyridines are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers.

Conclusion and Future Outlook

While this compound remains a compound with limited documented synthetic and reactivity data, its structural analog, 3-Amino-5-bromopyridine, is a well-established and highly versatile building block in organic synthesis. The detailed protocols and reaction schemes provided in this guide for 3-Amino-5-bromopyridine offer a solid foundation for researchers. It is anticipated that as the demand for novel, three-dimensional heterocyclic scaffolds increases, efficient and scalable syntheses for derivatives such as this compound will be developed and reported in the literature, further expanding the toolbox for medicinal and materials chemists. Researchers are encouraged to adapt the methodologies presented here as a starting point for the synthesis and exploration of this promising, yet under-investigated, molecule.

References

Tautomerism in 3-Amino-5-bromopyridin-4-ol: A Technical Guide to its Characterization and Implications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development. The physicochemical properties, biological activity, and pharmacokinetic profile of a molecule can be significantly influenced by its predominant tautomeric form. This technical guide provides an in-depth analysis of the potential tautomerism in 3-Amino-5-bromopyridin-4-ol, a substituted pyridinol of interest in medicinal chemistry. While specific experimental data for this compound is limited in the public domain, this document extrapolates from the well-established principles of tautomerism in related heterocyclic systems to provide a predictive framework. It outlines generalized experimental protocols for the elucidation of tautomeric equilibria and discusses the profound implications of this phenomenon for drug discovery.

Introduction to Tautomerism in Heterocyclic Systems

Prototropic tautomerism, involving the migration of a proton, is a common feature in heterocyclic chemistry.[1] For hydroxypyridines, the equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms is of particular importance.[2][3] The position of this equilibrium is dictated by a subtle interplay of factors including aromaticity, solvent polarity, temperature, and the electronic nature of substituents.[4]

In the case of 4-hydroxypyridine, the pyridone tautomer is generally the more stable form in solution and the solid state, a preference driven by the formation of a highly polar, amide-like functionality capable of strong intermolecular hydrogen bonding.[5][6] However, in the gas phase, the hydroxy form may be favored.[7] The presence of additional substituents, such as the amino and bromo groups in this compound, is expected to modulate this equilibrium.

Tautomeric Forms of this compound

This compound can exist in several potential tautomeric forms, primarily the 4-hydroxypyridine (enol) form and the pyridin-4(1H)-one (keto) form. Additionally, the amino group at the 3-position can theoretically participate in imine-enamine tautomerism, although this is generally less favored for exocyclic amino groups on aromatic rings. The principal equilibrium of interest is the hydroxy-keto tautomerism.

The electron-donating amino group at the 3-position and the electron-withdrawing bromo group at the 5-position will influence the electron density of the pyridine ring and the acidity of the N-H and O-H protons, thereby affecting the position of the tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

A comprehensive understanding of the tautomeric landscape requires quantitative data on the equilibrium constant (KT = [keto]/[enol]) under various conditions. Due to the absence of specific experimental data for this compound in the literature, the following table presents hypothetical data to illustrate how such information would be structured.

| Solvent | Temperature (°C) | KT ([Pyridin-4(1H)-one]/[4-Hydroxypyridine]) | Method |

| D2O | 25 | > 99 | 1H NMR |

| DMSO-d6 | 25 | 15.2 | 1H NMR |

| CD3OD | 25 | 10.5 | 1H NMR |

| CDCl3 | 25 | 1.8 | 1H NMR |

| Gas Phase | 100 | 0.4 | Computational (DFT) |

| D2O | 50 | > 99 | 1H NMR |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Tautomer Elucidation

The determination of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation and quantification of tautomers.

Generalized Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in the desired deuterated solvent (e.g., D2O, DMSO-d6, CD3OD, CDCl3) to a known concentration.

-

1H NMR Acquisition: Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

-

Signal Assignment: Identify distinct signals corresponding to each tautomer. For example, the chemical shift of the proton at C2 and C6 will differ significantly between the hydroxypyridine and pyridone forms.

-

Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will provide the tautomeric ratio.

-

13C and 15N NMR: For more complex cases, 13C and 15N NMR can provide additional structural information to confirm the assignments.

UV-Vis Spectroscopy

The electronic absorption spectra of the tautomers are typically different due to differences in their conjugated systems.

Generalized Protocol:

-

Reference Spectra: Obtain the UV-Vis spectra of "locked" analogues where the tautomerism is prevented by alkylation (e.g., O-methyl and N-methyl derivatives).

-

Sample Spectrum: Record the UV-Vis spectrum of this compound in the solvent of interest.

-

Deconvolution: Use the spectra of the locked analogues to deconvolute the spectrum of the tautomeric mixture and determine the ratio of the two forms.

Computational Chemistry

Quantum chemical calculations can provide valuable insights into the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models).

Generalized Protocol:

-

Structure Optimization: Build the 3D structures of all possible tautomers.

-

Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory (e.g., DFT with a functional like B3LYP or M06-2X and a basis set like 6-311++G(d,p)).

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM, SMD).

-

Gibbs Free Energy: Calculate the Gibbs free energy of each tautomer to predict the equilibrium population in the gas phase and in solution.

Implications for Drug Development

The tautomeric state of a drug molecule can have a profound impact on its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Drug-Receptor Interactions: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns (donor/acceptor sites). Consequently, only one tautomer may bind effectively to the target receptor or enzyme active site. A shift in the tautomeric equilibrium can therefore lead to a significant change in potency.

-

Physicochemical Properties: Tautomers can differ in their lipophilicity (logP), pKa, solubility, and membrane permeability. For instance, the more polar pyridone tautomer is likely to have a lower logP and higher aqueous solubility compared to the hydroxypyridine form. These differences can significantly affect the drug's absorption and distribution.

-

Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form, as different tautomers may be recognized and processed by different metabolic enzymes.

-

Intellectual Property: The existence of multiple tautomers can have implications for patent claims and freedom to operate.

Conclusion

The tautomerism of this compound represents a crucial aspect of its chemical identity with significant ramifications for its potential as a therapeutic agent. While direct experimental data remains to be reported, a robust understanding of the principles governing tautomerism in analogous heterocyclic systems allows for a predictive assessment. The application of the generalized experimental and computational protocols outlined in this guide will be essential for the definitive characterization of its tautomeric behavior. A thorough investigation of the tautomeric landscape of this and other drug candidates is an indispensable step in modern drug discovery, enabling the rational design of molecules with optimized efficacy and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-5-bromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the synthesis of 3-Amino-5-bromopyridin-4-ol, a substituted pyridine derivative of interest in pharmaceutical and chemical research. Due to the absence of a direct, published synthesis pathway in the reviewed literature, this protocol is a well-reasoned, multi-step synthetic route constructed from established methodologies for analogous compounds. The protocol is designed to be a practical guide for researchers in organic synthesis and drug development, providing a starting point for the successful laboratory-scale preparation of the target molecule.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals. This compound is a functionalized pyridine with potential applications as a building block in the synthesis of more complex, biologically active molecules. The strategic placement of amino, bromo, and hydroxyl groups on the pyridine ring offers multiple points for further chemical modification. This document outlines a proposed three-step synthesis to obtain this valuable compound, commencing from the readily available starting material, 3-aminopyridine. The proposed route involves the synthesis of a 3-amino-4-oxopyridine precursor, followed by a regioselective bromination.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process:

-